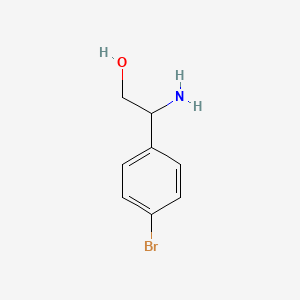

2-Amino-2-(4-bromophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

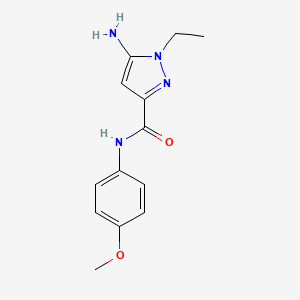

“2-Amino-2-(4-bromophenyl)ethanol” is a phenethyl alcohol derivative . It is a useful research chemical and has the IUPAC name (2R)-2-amino-2-(4-bromophenyl)ethanol .

Molecular Structure Analysis

The crystal structure of the compound was solved by the SIR92 program and all the non-hydrogen atoms were refined anisotropically using the SHELXL2014 program .Chemical Reactions Analysis

This compound participates in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) . It has also been used as a test compound in the study to evaluate the potential Aedes aegypti repellent chemotype .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 216.08 g/mol . More detailed physical and chemical properties can be found in the MSDS .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Copper-catalyzed direct amination of ortho-functionalized haloarenes like 2-Amino-2-(4-bromophenyl)ethanol, using sodium azide as the amino source in ethanol, has been developed. This method enables the synthesis of ortho-functionalized aromatic amines in good to excellent yields through a one-pot Ullmann-type coupling, followed by reduction with ethanol (Zhao, Fu, & Qiao, 2010).

Synthesis of Key Intermediates

A new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, has been studied, showcasing a four-step reaction process with a total yield of 66.4% and high HPLC purity. The product structure was confirmed through melting point and GC-MS, indicating significant industrial application value (Zhang, 2013).

Pharmaceutical and Therapeutic Uses

This compound has been identified as a metabolite in the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, indicating its potential significance in pharmacokinetic studies and drug metabolism pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Chemical Synthesis and Characterization

This compound is involved in the synthesis of complex molecules such as 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate, where its structure and crystal configuration have been extensively studied using X-ray diffraction analysis (He, Hu, Cao, & Ye, 2011).

Applications in Cancer Research

The compound has been used in combinatorial synthesis methodologies for creating derivatives with potential anticancer properties. For example, 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives were synthesized and evaluated against cancer cell lines, demonstrating significant potency (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNHFPRYCCCOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2437849.png)

![5-bromo-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide](/img/structure/B2437850.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)

![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)

![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one](/img/structure/B2437856.png)

![ethyl 2-(4-benzoylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437866.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)